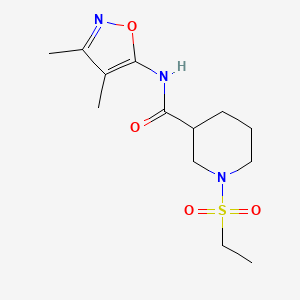
N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPPA is a piperidinecarboxamide derivative that has been synthesized using various methods.
作用機序
DIPPA binds to the heme group of the nNOS enzyme, preventing it from producing nitric oxide (NO). This inhibition of NO production has been found to have a neuroprotective effect in various animal models of neurological disorders.
Biochemical and Physiological Effects
DIPPA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in the brain, which can cause oxidative stress and damage to neurons. DIPPA has also been found to reduce inflammation in the brain, which is a common feature of many neurological disorders.
実験室実験の利点と制限
DIPPA has several advantages for lab experiments. It is a potent and selective inhibitor of nNOS, which makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, DIPPA has some limitations as well. It is a relatively new compound, and its long-term effects on the nervous system are not yet fully understood. Furthermore, DIPPA has poor solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of DIPPA. One area of research is the development of more potent and selective inhibitors of nNOS. Another area of research is the investigation of the long-term effects of DIPPA on the nervous system. Additionally, DIPPA could be used as a tool to study the role of nNOS in other physiological processes beyond the nervous system. Finally, the development of new methods for synthesizing DIPPA could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, or DIPPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPPA is a potent and selective inhibitor of nNOS, a crucial enzyme in the regulation of the nervous system. DIPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DIPPA, including the development of more potent and selective inhibitors of nNOS, investigation of its long-term effects on the nervous system, and the use of DIPPA as a tool to study the role of nNOS in other physiological processes.
合成法
The synthesis of DIPPA can be achieved using various methods. One of the most commonly used methods is the reaction of 3,4-dimethyl-5-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and ethylsulfonyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
DIPPA has been extensively studied for its potential use as a tool in scientific research. It has been found to be a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. nNOS is an enzyme that plays a crucial role in the regulation of the nervous system, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-21(18,19)16-7-5-6-11(8-16)12(17)14-13-9(2)10(3)15-20-13/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQASDBXPCBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5434629.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5434636.png)
![2-[2-(4-morpholinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5434644.png)
![4-fluoro-N-(3-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5434648.png)
![2,4,6-trimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5434654.png)

![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5434680.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5434684.png)
![3-[(1-butyryl-3-pyrrolidinyl)methyl]benzoic acid](/img/structure/B5434695.png)
![1-[(1-{[6-(3-hydroxyazetidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5434697.png)
![2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5434707.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5434715.png)